

Application Notes and Protocols for AC-7954 in High-Throughput Screening

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Compound of Interest

Compound Name: AC-7954

Cat. No.: B1665392

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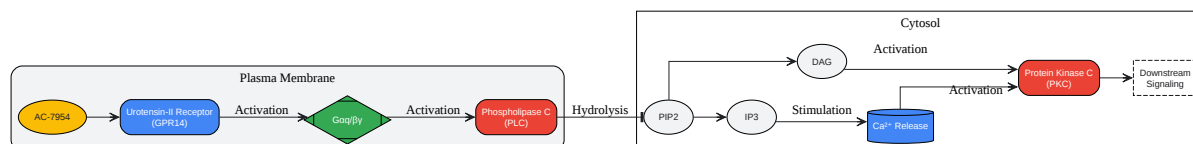
For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-7954 is a potent and selective non-peptide agonist of the human urotensin-II receptor (UT receptor), also known as GPR14. The UT receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαq signaling pathway. Activation of the UT receptor by an agonist like **AC-7954** initiates a signaling cascade that leads to the mobilization of intracellular calcium, making it a valuable tool for high-throughput screening (HTS) assays aimed at discovering novel modulators of the urotensinergic system. These application notes provide detailed protocols for utilizing **AC-7954** in HTS campaigns and offer insights into the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

AC-7954 mimics the action of the endogenous ligand urotensin-II, binding to and activating the UT receptor. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration can be readily detected using calcium-sensitive fluorescent dyes, forming the basis of a robust HTS assay.



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Caption: AC-7954 Signaling Pathway

High-Throughput Screening Assays Utilizing AC-7954

The primary application of **AC-7954** in HTS is as a reference agonist to identify antagonists or allosteric modulators of the UT receptor. The most common HTS format is a cell-based calcium mobilization assay.

Data Presentation: Assay Performance Comparison

The following table summarizes key performance metrics for two common HTS assay formats for the urotensin-II receptor, based on published data.^{[1][2]}

Parameter	Calcium Mobilization Assay	Dynamic Mass Redistribution (DMR) Assay
Principle	Measures intracellular calcium flux using a fluorescent dye.	Label-free detection of protein redistribution upon receptor activation.
Cell Line	HEK293 cells stably expressing the human UT receptor.	HEK293 cells stably expressing the human UT receptor.
Urotensin-II EC50	4.15 nM	4.58 nM
Z'-Factor	0.77	0.81
Signal-to-Background (S/B) Ratio	28.0	25.6

Experimental Protocols

High-Throughput Calcium Mobilization Assay for UT Receptor Agonists

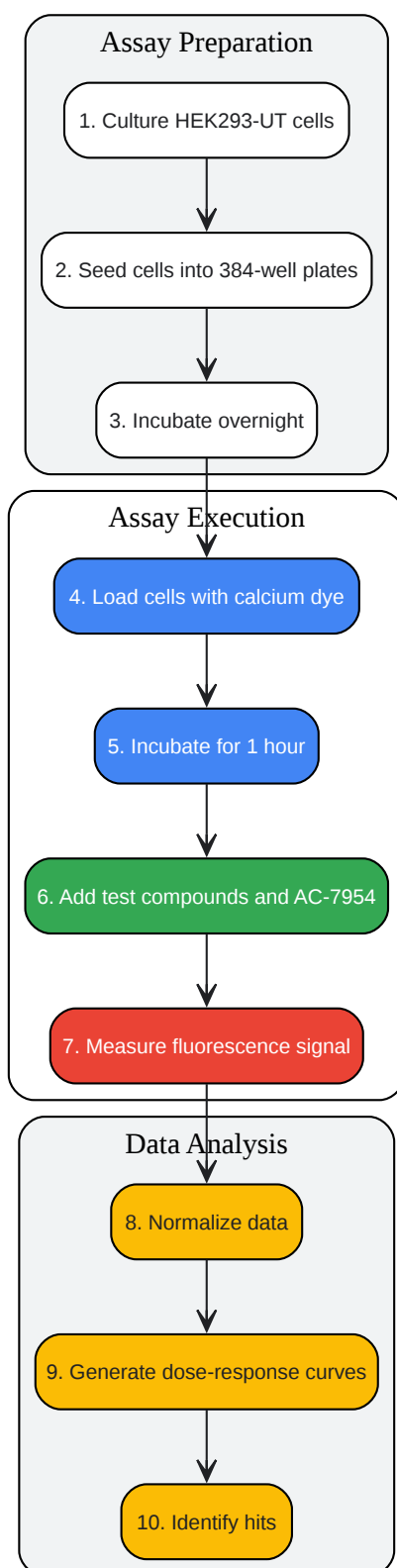
This protocol is designed for a 384-well plate format and can be adapted for other formats.

Materials:

- HEK293 cells stably expressing the human urotensin-II receptor (HEK293-UT)
- Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
- **AC-7954** (positive control)
- Test compounds

- 384-well black, clear-bottom assay plates
- Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Experimental Workflow:



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References

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